molecular formula C13H19N B13611318 4-(2,6-Dimethylphenyl)piperidine

4-(2,6-Dimethylphenyl)piperidine

Cat. No.: B13611318
M. Wt: 189.30 g/mol
InChI Key: DTKWOMMTLVZDGC-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylphenyl)piperidine typically involves the reaction of 2,6-dimethylphenylamine with piperidine under specific conditions. One common method includes the use of a solvent such as toluene and a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactions and the use of advanced catalysts can enhance the yield and purity of the compound. The process may also include steps for purification and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(2,6-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,6-Dimethylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anesthetics and analgesics.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenyl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,6-dimethylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-4-3-5-11(2)13(10)12-6-8-14-9-7-12/h3-5,12,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWOMMTLVZDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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